2-Phenethylpiperazine
Overview
Description
2-Phenethylpiperazine is an organic compound with the molecular formula C12H18N2. It is a derivative of piperazine, characterized by the presence of a phenethyl group attached to the nitrogen atom of the piperazine ring. This compound is of significant interest due to its diverse applications in scientific research and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Phenethylpiperazine can be synthesized through various methods. One common approach involves the reaction of phenethylamine with piperazine under controlled conditions. The reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of phenethylpiperazine derivatives. This method ensures high yields and purity of the final product. The reaction conditions include the use of a suitable catalyst, such as palladium on carbon, and hydrogen gas under pressure .
Chemical Reactions Analysis
Types of Reactions: 2-Phenethylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst, converting the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced amines.
Substitution: N-substituted piperazine derivatives.
Scientific Research Applications
2-Phenethylpiperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 2-Phenethylpiperazine involves its interaction with various molecular targets, including neurotransmitter receptors in the brain. It is believed to modulate the activity of these receptors, leading to changes in neurotransmitter release and signaling pathways. This modulation can result in various physiological effects, making it a compound of interest for therapeutic research .
Comparison with Similar Compounds
1-Phenylpiperazine: Similar in structure but with a phenyl group directly attached to the piperazine ring.
2-Methylpiperazine: Contains a methyl group instead of a phenethyl group.
N-Benzylpiperazine: Features a benzyl group attached to the nitrogen atom of the piperazine ring.
Uniqueness: 2-Phenethylpiperazine is unique due to the presence of the phenethyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets that are not observed with other piperazine derivatives .
Properties
IUPAC Name |
2-(2-phenylethyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-2-4-11(5-3-1)6-7-12-10-13-8-9-14-12/h1-5,12-14H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTXUSHWBSBIAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)CCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10610710 | |
Record name | 2-(2-Phenylethyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10610710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91907-37-8 | |
Record name | 2-(2-Phenylethyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10610710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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